molecular formula C14H14N4O B11993457 1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide

1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide

Cat. No.: B11993457
M. Wt: 254.29 g/mol
InChI Key: QJTMTYSRGMXVMZ-OQLLNIDSSA-N
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Description

1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide is a chemical compound with the molecular formula C14H14N4O. It is known for its unique structure, which includes a cyclopentapyrazole ring fused with a carboxylic acid and a benzylidene-hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide typically involves the reaction of 1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid with benzylidene-hydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for larger-scale production. This may involve the use of continuous flow reactors and other industrial equipment to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid hydrazide: This compound shares a similar core structure but lacks the benzylidene group.

    1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (4-methyl-benzylidene)-hydrazide: This compound has a similar structure with a methyl group on the benzylidene ring.

    1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-di-hydroxy-benzylidene)-hydrazide: This compound features hydroxyl groups on the benzylidene ring.

Uniqueness

1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylidene-hydrazide moiety, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development .

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C14H14N4O/c19-14(13-11-7-4-8-12(11)16-17-13)18-15-9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17)(H,18,19)/b15-9+

InChI Key

QJTMTYSRGMXVMZ-OQLLNIDSSA-N

Isomeric SMILES

C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

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